

IR absorption peaks of 2-(2-Methoxyphenoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)benzoic acid

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An In-Depth Technical Guide to the Infrared Absorption Profile of **2-(2-Methoxyphenoxy)benzoic Acid**

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-(2-Methoxyphenoxy)benzoic acid is a multifaceted organic molecule featuring a carboxylic acid, an ether linkage, and two aromatic rings. This unique combination of functional groups makes it a molecule of interest in various chemical and pharmaceutical research domains. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of such compounds. The principle of IR spectroscopy is rooted in the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups, providing a unique "fingerprint."

This technical guide provides a comprehensive analysis of the expected IR absorption peaks for **2-(2-Methoxyphenoxy)benzoic acid**. The interpretation is based on established principles of vibrational spectroscopy, correlating specific absorption bands to the molecule's distinct

structural features. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Key Functional Groups

To fully comprehend the infrared spectrum, it is essential to first visualize the molecular architecture of **2-(2-Methoxyphenoxy)benzoic acid**. The molecule's structure is defined by a benzoic acid core linked to a methoxyphenoxy group at the ortho position via an ether bond.

Caption: Molecular structure of **2-(2-Methoxyphenoxy)benzoic acid** with key functional groups highlighted.

Predicted Infrared Absorption Spectrum Analysis

The IR spectrum of **2-(2-Methoxyphenoxy)benzoic acid** is a composite of the absorption bands arising from its constituent functional groups. The following sections detail the expected peaks and the underlying vibrational modes.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides the most distinct and easily identifiable peaks in the spectrum.

- **O-H Stretching:** The hydroxyl (O-H) bond of the carboxyl group gives rise to a very broad and intense absorption band typically spanning from 2500 to 3300 cm^{-1} .^{[1][2][3]} The significant broadening of this peak is a direct consequence of extensive intermolecular hydrogen bonding, where the carboxylic acid molecules form stable dimers.^{[2][3]} This broad absorption often overlaps with the C-H stretching vibrations.^{[2][4]}
- **C=O (Carbonyl) Stretching:** A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1680 and 1720 cm^{-1} .^[5] For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring slightly lowers the frequency compared to saturated carboxylic acids.^{[1][3]} The presence of hydrogen bonding also contributes to a lower stretching frequency, typically around 1710 cm^{-1} for the dimeric form.^{[1][4]}

- C-O Stretching: The stretching vibration of the carbon-oxygen single bond within the carboxyl group results in a moderate to strong absorption in the 1210-1320 cm^{-1} region.[2]

Ether Linkage (Ar-O-Ar and Ar-O-CH₃)

The molecule contains two types of ether linkages: the aryl ether bond connecting the two phenyl rings and the aryl alkyl ether of the methoxy group.

- Asymmetric C-O-C Stretching: Aryl ethers are characterized by a strong, asymmetric C-O-C stretching band. For an aryl alkyl ether like the methoxy group, two characteristic bands are expected: one around 1250 cm^{-1} and another near 1040 cm^{-1} . [6][7] The peak around 1250 cm^{-1} is often the most prominent in this region for aromatic ethers.[8]
- Symmetric C-O-C Stretching: A weaker, symmetric C-O-C stretching vibration may also be present at lower frequencies, but the asymmetric stretch is more diagnostic.[6][8]

Aromatic Rings (C₆H₄ and C₆H₅)

The two benzene rings contribute several characteristic peaks to the spectrum.

- Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear as weak to moderate absorptions just above 3000 cm^{-1} , usually in the 3000-3100 cm^{-1} range.[5][9] These peaks are often observed as sharp signals on the shoulder of the broad O-H band.[4]
- C=C Ring Stretching: The stretching vibrations within the aromatic rings produce a series of characteristic absorptions in the 1450-1600 cm^{-1} region.[9] Typically, two or more sharp bands of variable intensity are observed, with prominent peaks often near 1600 cm^{-1} and 1500 cm^{-1} . [9]
- C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm^{-1} range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene rings.[9]

Methoxy Group (-OCH₃)

- Aliphatic C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations. A characteristic symmetric C-H stretching peak for a methoxy group is

often found around 2830 cm^{-1} .^[8]

Summary of Expected IR Absorption Peaks

The following table summarizes the principal infrared absorption bands anticipated for **2-(2-Methoxyphenoxy)benzoic acid**.

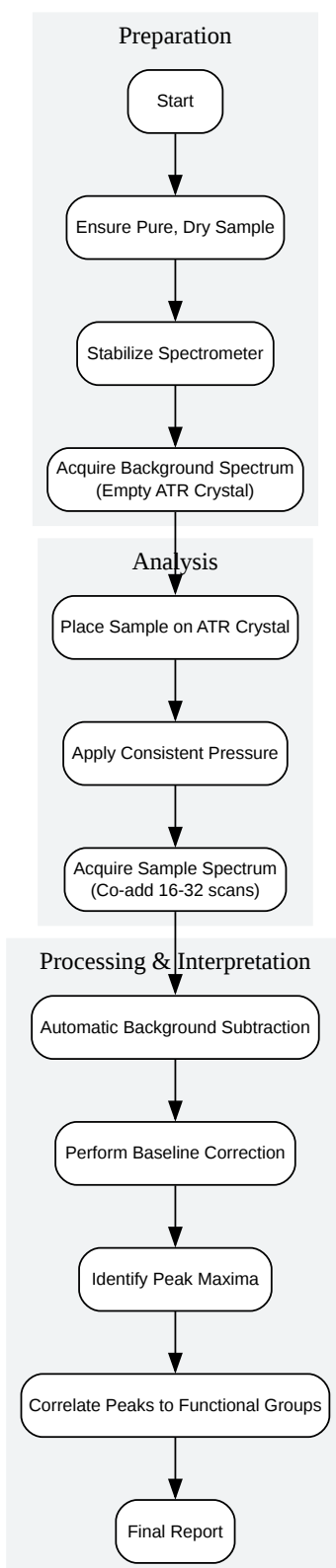
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3300 - 2500	Carboxylic Acid	O-H Stretch (H-bonded)	Strong, Very Broad
3100 - 3000	Aromatic Rings	C-H Stretch	Weak to Medium, Sharp
~2830	Methoxy Group	Symmetric C-H Stretch	Medium
1720 - 1680	Carboxylic Acid	C=O Stretch (conjugated, H-bonded)	Strong, Sharp
1600 - 1450	Aromatic Rings	C=C Ring Stretch	Medium to Strong, Sharp
1320 - 1210	Carboxylic Acid / Ether	C-O Stretch / Asymmetric C-O-C Stretch	Strong
~1040	Ether	Asymmetric C-O-C Stretch	Strong
900 - 690	Aromatic Rings	C-H Out-of-Plane Bend	Strong

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental spectrum, the Attenuated Total Reflectance (ATR) or KBr pellet methods are standard for solid samples.

ATR-FTIR Spectroscopy Workflow

- Sample Preparation: Ensure the **2-(2-Methoxyphenoxy)benzoic acid** sample is dry and pure. A small amount of the solid powder is sufficient.
- Instrument Setup:
 - Turn on the FTIR spectrometer and allow the source and detector to stabilize.
 - Perform a background scan to record the spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
- Sample Analysis:
 - Place the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.



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Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

The infrared spectrum of **2-(2-Methoxyphenoxy)benzoic acid** is rich with information, providing a definitive signature of its complex structure. The key identifying features are the exceptionally broad O-H stretch and the strong carbonyl C=O stretch from the carboxylic acid group, complemented by the strong C-O stretching bands of the ether linkages and the characteristic absorptions of the aromatic systems. By understanding these correlations, researchers can confidently use IR spectroscopy for structural verification, purity assessment, and reaction monitoring involving this compound.

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